Boc-2,6-Dimethyl-L-Phenylalanine

説明

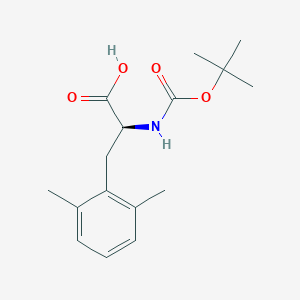

Boc-2,6-Dimethyl-L-Phenylalanine is a derivative of phenylalanine . It is also known as Boc-Phe(2,6-Me2)-OH and L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl- .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-Boc-20,60-dimethyl-L-tyrosine methyl ester with phenyltriflimide and triethylamine . This method features mild reaction conditions and high chemical yields .Molecular Structure Analysis

The molecular formula of this compound is C21H24O4 . It is a derivative of phenylalanine, which is an amino acid with the formula C9H11NO2 .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用

Synthesis and Modification

- Boc-2,6-Dimethyl-L-Phenylalanine has been utilized in the synthesis of amino acid libraries with varied functionalities. Illuminati et al. (2022) describe the synthesis of NH-Boc-protected L-phenylalanines with methyl groups at positions 2 and 6, using a Pd-catalyzed C-H dimethylation method. This approach allows for the alteration of electronic and steric properties by adding different groups (Illuminati et al., 2022).

Peptide Synthesis

- The compound has been incorporated into peptide sequences for various purposes. Cushman and Lee (1992) prepared t-BOC-p-Dimethylphoshonomethyl-L-phenylalanine and incorporated it into an angiotensin I analog (Cushman & Lee, 1992).

- Crich and Banerjee (2007) synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation in peptide synthesis. Their method was applied successfully in synthesizing complex peptides (Crich & Banerjee, 2007).

Large-Scale Synthesis

- Cai, Breslin, and He (2005) described a method for large-scale synthesis of 4′-carboxamido N-Boc-2′,6′-dimethyl-L-phenylalanines. This method is characterized by mild reaction conditions and high chemical yields (Cai, Breslin & He, 2005).

Radioiodination and Imaging

- Wilbur et al. (1993) investigated the preparation of a radioiodinated phenylalanine derivative for peptide synthesis. They successfully synthesized N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester for this purpose (Wilbur et al., 1993).

Conformational Studies

- Peggion et al. (1974) conducted circular dichroism studies on BOC-(Phe)n-OMe oligomers, including phenylalanine, to investigate their conformations in different solvents (Peggion et al., 1974).

Biomedical Research

- Kumar et al. (2012) polymerized Boc-L-phenylalanine methacryloyloxyethyl ester to create cationic polymers for potential use in RNA delivery, demonstrating the utility of this compound derivatives in biomedical research (Kumar et al., 2012).

将来の方向性

The use of Boc-2,6-Dimethyl-L-Phenylalanine in the development of highly selective and potent opioid receptor agonists and antagonists is a promising area of research . The bioisosteric replacement of the phenolic OH in non-peptide cyclazocine opiate analogues with carboxamido has displayed comparable OR binding affinities and bioactivities .

特性

IUPAC Name |

(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYCJMJZYLARL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。